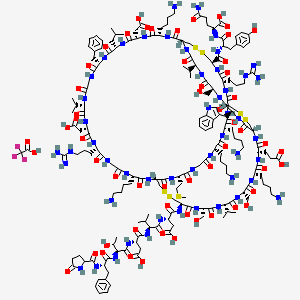
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸是一种巯基酸衍生物,是丙烯腈和环氧乙烷腈代谢的产物。由于其通过与谷胱甘肽结合来解毒有害物质的作用,该化合物在毒理学和环境研究中具有重要意义。
准备方法
合成路线和反应条件
N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸可以通过丙烯腈与谷胱甘肽反应,然后进行乙酰化来合成。该过程包括:
结合反应: 丙烯腈在谷胱甘肽 S-转移酶的存在下与谷胱甘肽反应生成 S-(1-氰基-2-羟乙基)谷胱甘肽。
乙酰化: 然后使用乙酸酐对中间体进行乙酰化,得到 N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸。
工业生产方法
N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸的工业生产通常涉及使用类似反应途径的大规模合成,但经过优化以获得更高的产率和纯度。这包括控制反应条件,例如温度、pH 值和使用催化剂来提高结合和乙酰化步骤的效率。
化学反应分析
反应类型
N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将氰基转化为胺。
取代: 羟基可以参与取代反应,形成各种衍生物。
常用试剂和条件
氧化: 过氧化氢或过酸通常用作氧化剂。
还原: 使用像氢化铝锂或催化氢化之类的还原剂。
取代: 在碱性或酸性条件下使用卤代烷烃或酰氯之类的试剂。
主要产物
氧化: 亚砜和砜。
还原: 氨基衍生物。
取代: 各种烷基化或酰基化衍生物。
科学研究应用
N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸在科学研究中具有多种应用:
化学: 用作模型化合物来研究解毒途径和巯基酸的形成。
生物学: 研究其在细胞解毒过程中的作用,以及作为丙烯腈暴露的生物标志物。
医学: 探索其在治疗干预中减轻毒性暴露影响的潜力。
工业: 用于环境监测,以评估对有害化学物质的暴露。
作用机制
N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸发挥作用的机制包括其通过丙烯腈与谷胱甘肽结合而形成。这种解毒途径对于中和反应性中间体和防止细胞损伤至关重要。该化合物靶向并与参与解毒的各种酶和蛋白质相互作用,例如谷胱甘肽 S-转移酶。
相似化合物的比较
类似化合物
N-乙酰基-S-(2-羟乙基)半胱氨酸: 另一种从环氧乙烷解毒形成的巯基酸衍生物。
N-乙酰基-S-(2-氰乙基)半胱氨酸: 从丙烯腈解毒形成,类似于 N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸,但结构不同。
独特性
N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸的独特性在于其从丙烯腈和环氧乙烷腈中特异性形成,突出了其在解毒这些特定化合物中的作用。其结构使其能够参与特定的生化途径,使其成为评估这些化学物质暴露的有价值的生物标志物。
这份全面的概述提供了对 N-乙酰基-S-(1-氰基-2-羟乙基)半胱氨酸的详细了解,涵盖了其合成、反应、应用和独特特征。
属性
IUPAC Name |
2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSOISQYXTWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)




![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)



![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
